molecular formula C17H21N3O3S B2943063 1-(3-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1396578-10-1

1-(3-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2943063
CAS No.: 1396578-10-1
M. Wt: 347.43
InChI Key: BUIGXGBBWLXGQB-UHFFFAOYSA-N
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Description

1-(3-((4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a heterocyclic compound featuring:

  • A piperidine ring substituted with a sulfonyl group (-SO₂-) at the 1-position.
  • A phenyl ring linked to the sulfonyl group at the 3-position, bearing an ethanone (acetyl) moiety.
  • A pyrazole ring connected via a methylene (-CH₂-) bridge to the piperidine’s 4-position.

This structure combines aromatic, sulfonamide, and tertiary amine functionalities, making it a candidate for pharmaceutical and materials science research. Its synthesis typically involves multi-step reactions, such as condensation of enaminones with hydrazines or coupling of pre-functionalized piperidine and pyrazole intermediates .

Properties

IUPAC Name

1-[3-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-14(21)16-4-2-5-17(12-16)24(22,23)20-10-6-15(7-11-20)13-19-9-3-8-18-19/h2-5,8-9,12,15H,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIGXGBBWLXGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone, a compound featuring a pyrazole ring and piperidine moiety, has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, antiproliferative, and enzyme inhibition activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H20N4O2S\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

Key Features:

  • Molecular Weight : 320.41 g/mol
  • Functional Groups : Pyrazole, piperidine, sulfonamide
  • IUPAC Name : 1-(3-((4-(1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial effects. For instance, compounds derived from similar structures showed inhibition zones against various pathogens, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL for the most active derivatives .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Escherichia coli
130.30Pseudomonas aeruginosa

These findings suggest that the incorporation of a pyrazole moiety enhances the antimicrobial potency of the compounds.

Antiproliferative Activity

The antiproliferative potential of this compound was assessed against various cancer cell lines. In vitro studies indicated that it could effectively inhibit cell proliferation in breast cancer (MDA-MB-436) and colon cancer (HCT-116) cell lines.

CompoundCell LineIC50 (µM)Reference Drug IC50 (µM)
5MDA-MB-4362.57Olaparib: 12.86
X1HCT-11610.70Niclosamide: 11.50

The results indicate that compound 5 was approximately four times more potent than Olaparib, suggesting a promising avenue for further development in cancer therapy .

Enzyme Inhibition Studies

The compound's potential as a PARP-1 inhibitor was also evaluated. Inhibition assays revealed that it exhibited a stronger inhibitory effect compared to standard drugs, indicating its potential role in cancer treatment through modulation of DNA repair mechanisms.

CompoundIC50 (nM)Reference Drug IC50 (nM)
53.05Olaparib: 4.40

This suggests that modifications to the pyrazole structure can significantly enhance enzyme inhibition capabilities .

Case Studies

Study on Antimicrobial Effects : A study conducted on various pyrazole derivatives revealed that compound 7b exhibited the highest antimicrobial activity against both Gram-positive and Gram-negative bacteria, with significant effects on biofilm formation .

Anticancer Evaluation : Another study focused on the antiproliferative effects of pyrazole derivatives against multiple cancer cell lines, highlighting the effectiveness of compound 5 in inducing apoptosis through mitochondrial pathways and influencing gene expression related to cell cycle regulation .

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several derivatives (Table 1):

Table 1: Key Structural and Physical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Functional Groups
1-(3-((4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone C₁₈H₂₂N₃O₃S 360.45 Piperidine-sulfonyl-phenyl, pyrazole-methyl Sulfonyl, ethanone, pyrazole
1-(3-(Piperidin-1-yl)phenyl)ethanone (CAS 39911-01-8) C₁₃H₁₇NO 203.28 Piperidine-phenyl Ethanone, tertiary amine
1-(5-((1H-Pyrazol-1-yl)methyl)-2-(4-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone (4c) C₁₆H₁₉N₅O₂ 313.35 Oxadiazole, pyrazole-methyl, nitro-phenyl Oxadiazole, ethanone, nitro
(5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone (CAS 1093657-24-9) C₁₈H₂₁N₃O₂ 299.37 Piperidine-methanone, ethoxy-phenyl Methanone, pyrazole

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy: The target compound’s sulfonyl group would exhibit strong absorption near 1150–1300 cm⁻¹ (asymmetric S=O stretch), while the ethanone carbonyl appears ~1700 cm⁻¹, similar to derivatives in .
  • NMR : The pyrazole protons resonate at δ 6.2–7.5 ppm (aromatic region), aligning with pyrazole-containing analogs in and .
  • Solubility: The sulfonyl group enhances water solubility compared to non-sulfonated analogs like 1-(3-(piperidin-1-yl)phenyl)ethanone .

Key Differentiators

  • Pyrazole-Methyl-Piperidine Linkage : Offers greater conformational flexibility compared to rigid oxadiazole derivatives (e.g., 4c) .
  • Hybrid Structure : Combines features of both small-molecule inhibitors (e.g., kinase inhibitors in ) and sulfonamide drugs, broadening its applicability .

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